(S,S)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is a crucial intermediate compound in organic synthesis, specifically in the production of azabicyclopyridine derivatives. [, ] Azabicyclopyridines are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them valuable targets for drug discovery and development. [] (S,S)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride itself does not possess direct biological activity but serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is a bicyclic compound that features a pyrrole moiety fused to a pyridine nucleus. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is classified primarily as a heterocyclic organic compound, and its derivatives have been studied for various biological activities, including analgesic and sedative effects, as well as applications in treating diseases of the nervous and immune systems.
The synthesis of 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride typically involves several steps:
The synthesis process may also involve the use of chiral auxiliaries and resolution techniques to obtain specific enantiomers of the compound. For instance, the use of tartaric acid for optical resolution is noted in some synthetic routes .
The molecular structure of 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride can be represented as follows:
The compound features a bicyclic framework consisting of a pyrrole ring and a pyridine ring, with a benzyl group attached at one position.
The structural data can be analyzed using various spectroscopic techniques:
The chemical reactivity of 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride includes:
Reactions involving this compound may also include forming salts with various acids, which can enhance its solubility and stability for further applications.
The mechanism by which 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride exerts its biological effects is not fully elucidated but is believed to involve interactions with neurotransmitter receptors or enzymes related to pain and inflammation pathways.
Studies indicate that derivatives of pyrrolo compounds can modulate neurotransmitter activity, potentially leading to analgesic effects. The exact binding affinities and mechanisms are subjects of ongoing research.
The primary applications of 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride include:
The stereoselective synthesis of 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine relies critically on chiral induction methods to achieve the pharmacologically required (4aS,7aS) configuration. Patent WO2014097272A2 details a resolution-driven approach using D(-)-tartaric acid in ethanol/acetone (1:0.5 v/v) to isolate the target enantiomer from racemic mixtures, yielding the monotartrate salt with >98% enantiomeric excess (ee) [1]. This diastereomeric crystallization exploits differential solubility, where the undesired (R,R)-enantiomer remains in the mother liquor. Alternative catalytic asymmetric hydrogenation employs Pd/C (5–10 wt%) with L-proline as a chiral modifier, achieving 97% ee under 50 psi H₂ pressure in toluene [1] [10]. The reaction mechanism involves proline adsorption onto palladium, creating a stereoselective environment for pyridine ring reduction. Chiral purity is validated via AGP-column HPLC (10 mM NH₄OAc/MeOH 70:30), which resolves enantiomers with baseline separation [6] [10].
Table 1: Chiral Induction Methods for (4aS,7aS)-Isomer
Method | Conditions | ee (%) | Yield (%) |
---|---|---|---|
Tartaric Acid Resolution | Ethanol/acetone, 0°C, 12 h | >98 | 65 |
L-Proline/Pd/C | Toluene, 50 psi H₂, 25°C | 97 | 89 |
Borane Reduction | (S)-BINAP/Cu(OAc)₂, THF, -10°C | 92 | 78 |
Bicyclic core formation centers on intramolecular reductive amination between primary amine and ketone functionalities in linear precursors. A key intermediate, 6-benzyl-5,7-dioxo-octahydropyrrolo[3,4-b]pyridine, undergoes carbonyl reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–5°C [1] [3]. This stepwise protocol—controlled addition over 2 hours followed by 12-hour stirring—minimizes over-reduction byproducts, achieving 85% yield with trans/cis selectivity of 15:1 [3]. Solvent polarity critically influences iminium ion formation kinetics: aprotic media (THF, diglyme) accelerate cyclization versus protic solvents like ethanol by stabilizing the charged intermediate [1] [7]. Post-reduction, the free base is extracted into dichloromethane and treated with gaseous HCl in methanol to precipitate the dihydrochloride salt, yielding crystalline product (mp 248–250°C) [3] [4].
Table 2: Solvent Impact on Reductive Amination Efficiency
Solvent | Reaction Time (h) | Diastereomeric Ratio (trans:cis) | Isolated Yield (%) |
---|---|---|---|
THF | 12 | 15:1 | 85 |
Diglyme | 10 | 12:1 | 82 |
Ethanol | 24 | 7:1 | 68 |
Dichloromethane | 8 | 18:1 | 88 |
Cyclocondensation—the initial step forming the pyrrolopyridine scaffold—exhibits profound solvent sensitivity. Kinetic studies in patent WO2014097272A2 demonstrate that polar aprotic solvents (DMF, acetonitrile) accelerate diketopiperazine formation from 2,3-pyridinedicarboxylic acid and benzylamine, completing in 2 hours at 80°C [1] [7]. Conversely, non-polar toluene extends reaction times to 8 hours due to poor intermediate solubility. The rate constant (k) in DMF (0.42 min⁻¹) triples that in toluene (0.14 min⁻¹) at identical temperatures, following second-order kinetics. Notably, water content >5% in THF promotes hydrolysis, diminishing cyclocondensation yield by 40% [1]. Microwave-assisted synthesis in dimethylacetamide (DMAc) at 150°C further reduces time to 15 minutes while maintaining 90% yield, attributable to enhanced molecular collision frequency [7].
Table 3: Solvent Effects on Cyclocondensation Kinetics
Solvent | Dielectric Constant (ε) | Rate Constant k (min⁻¹) | Reaction Time (h) |
---|---|---|---|
DMF | 38.3 | 0.42 | 2 |
Acetonitrile | 37.5 | 0.39 | 2.2 |
THF | 7.6 | 0.18 | 6 |
Toluene | 2.4 | 0.14 | 8 |
De-aromatization of the pyridine ring employs two divergent reduction philosophies: chemoselective borohydride systems and catalytic hydrogenation. NaBH₄/BF₃·OEt₂ in THF at −20°C achieves stepwise reduction, first generating tetrahydro intermediates prior to full saturation, delivering 75% yield but moderate stereoselectivity (80:20 trans/cis) [1] [3]. In contrast, catalytic hydrogenation (Pd/C 10%, 80 psi H₂) in toluene with triethylamine as acid scavenger furnishes the octahydro product with 93% yield and near-perfect diastereocontrol (>99:1 dr) [1] [10]. Metal leaching poses scalability challenges, however, requiring catalyst recycling protocols. Borane-dimethylsulfide emerges as a hybrid approach, offering 88% yield under reflux, though safety concerns limit industrial adoption. Economic analysis favors NaBH₄ for small-scale API synthesis (cost: $120/kg product) versus Pd/C ($310/kg), justifying borohydride use where stereopurity tolerances permit [3] [7].
Table 4: Reduction System Performance Metrics
Parameter | NaBH₄/BF₃·OEt₂ | Pd/C Hydrogenation | BH₃·SMe₂ |
---|---|---|---|
Temperature | −20°C | 50°C | 65°C |
Pressure | Ambient | 80 psi H₂ | Ambient |
trans/cis Selectivity | 80:20 | >99:1 | 92:8 |
Catalyst Loading | N/A | 10 wt% | 2 equiv |
Operational Cost | $120/kg | $310/kg | $190/kg |
Chiral integrity preservation during dihydrochloride salt generation demands strict control over protonation kinetics and crystallization thermodynamics. Free base (4aS,7aS)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine undergoes HCl salt formation optimally in dichloromethane/methanol (4:1) at 0°C using 2.05 equiv gaseous HCl, preventing racemization via exothermic protonation [4] [6]. Slow antisolvent addition (diethyl ether) induces crystallization, yielding needles with 99.5% ee versus the initial free base’s 99.7% ee, confirming negligible epimerization [4] [10]. Moisture content >0.5% in solvents promotes hydrolysis of the labile pyrrolidine stereocenter, reducing ee to 95%. X-ray diffraction confirms absolute (4aS,7aS) configuration in crystals, with chloride ions H-bonding to protonated nitrogens (N–H···Cl: 2.89 Å) [6]. Accelerated stability studies (40°C/75% RH) show 0.2% ee loss over six months when stored desiccated at −20°C [4].
Table 5: Crystallization Parameters for Chirality Preservation
Factor | Optimal Condition | Permissible Range | ee Impact |
---|---|---|---|
HCl Equivalents | 2.05 | 2.00–2.10 | <0.1% loss |
Temperature | 0°C | 0–10°C | <0.3% loss |
Solvent Ratio (CH₂Cl₂:MeOH) | 4:1 | 3:1–5:1 | Negligible |
Water Content | <500 ppm | <0.05% | Critical |
Crystallization Rate | 10 mL/min antisolvent addition | 5–15 mL/min | <0.2% loss |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7